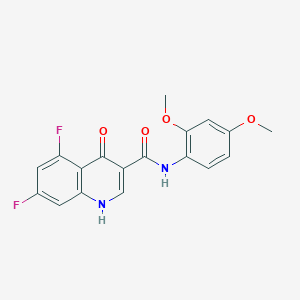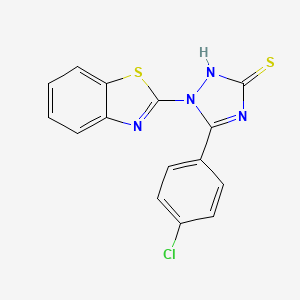
N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with methoxy, fluoro, and hydroxy groups, which contribute to its distinctive chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Fluoro Groups:
Hydroxylation: The hydroxyl group at the 4 position can be introduced via selective hydroxylation using reagents like m-chloroperbenzoic acid (m-CPBA).
Carboxamide Formation: The carboxamide group can be formed by reacting the quinoline derivative with 2,4-dimethoxyaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro groups can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline ketones.
Reduction: Formation of quinoline amines.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.
Medicine: Explored for its potential as an antibacterial agent targeting bacterial RNA polymerase.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with bacterial RNA polymerase. The compound binds to the switch region of the enzyme, inhibiting its activity and thereby preventing bacterial RNA synthesis . This mechanism is similar to that of rifamycins but targets a different binding site, making it effective against rifamycin-resistant bacteria.
相似化合物的比较
Similar Compounds
Rifamycins: A class of antibiotics that also inhibit bacterial RNA polymerase but bind to a different site.
Fluoroquinolones: Antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide is unique due to its specific binding site on bacterial RNA polymerase, which provides an alternative mechanism of action compared to other antibiotics. This makes it a promising candidate for overcoming antibiotic resistance.
属性
分子式 |
C18H14F2N2O4 |
|---|---|
分子量 |
360.3 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-5,7-difluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H14F2N2O4/c1-25-10-3-4-13(15(7-10)26-2)22-18(24)11-8-21-14-6-9(19)5-12(20)16(14)17(11)23/h3-8H,1-2H3,(H,21,23)(H,22,24) |
InChI 键 |
KIKGPHXTIBDBKX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=CC(=C3)F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11047288.png)
![2,4-diamino-8-hydroxy-5-(3-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11047304.png)
![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11047306.png)
![2-(Methoxymethyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11047312.png)
![2-Methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11047314.png)
![4-Amino-2-phenyl-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile](/img/structure/B11047315.png)
![4-(4-methoxyphenyl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile](/img/structure/B11047316.png)
![10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide](/img/structure/B11047320.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B11047321.png)

![4-[(Pyridin-3-ylmethyl)amino]-1,2-thiazole-3-carboxamide](/img/structure/B11047341.png)
![4-(3,4-Dichlorophenyl)-N~2~,1-diphenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11047342.png)
![3-[4-(4-bromophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11047349.png)
![2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B11047351.png)
